molecular formula C24H21Cl2NO4 B2547822 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one CAS No. 477889-28-4

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one

Cat. No.: B2547822
CAS No.: 477889-28-4
M. Wt: 458.34
InChI Key: KHJRDOZRJRZTBP-VAWYXSNFSA-N
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Description

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H21Cl2NO4 and its molecular weight is 458.34. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Derivative Studies

Research efforts have focused on synthesizing derivatives of complex organic compounds, exploring their structural configurations through methods such as asymmetric dihydroxylation and acid-catalyzed cyclization to produce catechin diastereomers with high enantiomeric excesses and yields (H. Rensburg et al., 1997). These synthetic routes are critical for creating compounds with specific desired properties for further applications in chemistry and biology.

Structural and Emission Properties

The compound's structure allows for the investigation of its emission properties. For instance, studies on BF₂ complexes related to the compound have shown multiple chromisms, including mechano-, thermo-, and solvatochromism, highlighting the impact of molecular structure on photophysical behavior (Petra Galer et al., 2014). Such properties are of significant interest for developing new materials with potential applications in sensors, displays, and other photonic devices.

Crystal Structure Analysis

Crystallographic studies of chalcone derivatives, closely related to the compound , have provided insights into the importance of π interactions in determining molecular conformation and stability (L. Gomes et al., 2020). These analyses are crucial for understanding the fundamental interactions that govern the assembly and properties of crystalline materials, which can be applied to the design of new drugs and materials.

Kinase Inhibition for Therapeutic Applications

Although not directly related to the compound, studies on analogs have shown significant inhibition of Src kinase activity, indicating potential therapeutic applications in cancer treatment (D. Boschelli et al., 2001). This highlights the broader implications of structural analogs in medicinal chemistry and drug design.

Antioxidant Activity Studies

The antioxidant activity of methoxy- and hydroxyl-substituted chalcones has been extensively studied, providing a foundation for exploring the biological activities of similar compounds (Chiara Sulpizio et al., 2016). Understanding these properties is vital for developing new antioxidants with potential applications in food preservation, pharmaceuticals, and cosmetics.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO4/c1-29-20-9-10-24(30-2)22(14-20)27-12-11-23(28)16-4-7-19(8-5-16)31-15-17-3-6-18(25)13-21(17)26/h3-14,27H,15H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRDOZRJRZTBP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.